molecular formula C14H14N2O2 B8424345 4-Amino-3-ethyl-3'-nitrobiphenyl

4-Amino-3-ethyl-3'-nitrobiphenyl

Cat. No.: B8424345
M. Wt: 242.27 g/mol
InChI Key: KCFDEVPHRLMOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-ethyl-3'-nitrobiphenyl is a chemical research reagent featuring a biphenyl core functionalized with an amino group, an ethyl substituent, and a nitro group on separate rings. This specific arrangement of electron-donating (amino) and electron-withdrawing (nitro) groups, along with the steric and electronic influence of the ethyl group, makes it a versatile and valuable intermediate in organic synthesis. It is designed for research applications only and is not intended for diagnostic or therapeutic uses. In medicinal chemistry research, this compound's structure suggests potential as a building block for the development of novel bioactive molecules. The biphenyl scaffold is a common motif in pharmaceuticals, particularly in kinase inhibitors and hormone receptor antagonists . The amino and nitro groups provide handles for further chemical modification, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. The ethyl group can be explored to modulate the compound's lipophilicity and steric bulk, potentially fine-tuning the pharmacokinetic properties of resulting drug candidates. Beyond pharmaceutical research, 4-Amino-3-ethyl-3'-nitrobiphenyl may serve as a precursor in the synthesis of functional organic materials. Its molecular framework could be incorporated into more complex conjugated systems for investigating optical or electronic properties. Researchers also utilize such nitro-aromatic compounds as intermediates in the synthesis of dyes and pigments, leveraging the azo-coupling capability of the aromatic amine group . As with all compounds of this nature, proper safety protocols must be followed.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-ethyl-4-(3-nitrophenyl)aniline

InChI

InChI=1S/C14H14N2O2/c1-2-10-8-12(6-7-14(10)15)11-4-3-5-13(9-11)16(17)18/h3-9H,2,15H2,1H3

InChI Key

KCFDEVPHRLMOFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical and Functional Properties

  • Electronic Effects: Nitro groups are electron-withdrawing, while amino groups are electron-donating.
  • Steric Effects: The ethyl group at the 3-position introduces moderate steric bulk compared to methyl (e.g., 4-Amino-3,2'-dimethylbiphenyl), possibly affecting reaction kinetics and regioselectivity .
  • Adsorption Behavior: Analogous compounds like 4-amino-4’-nitrobiphenyl exhibit pH-dependent adsorption on silver surfaces, with orientation changes detected via SERS. The ethyl group in the target compound may alter surface interactions .

Stability and Toxicity

  • Thermal Stability : Cyclization reactions of nitrobiphenyls typically require high temperatures (5–12 hours), suggesting that substituents like ethyl may influence thermal resilience .
  • Toxicity: 4-Aminobiphenyl derivatives are associated with carcinogenicity (e.g., CAS 92-67-1 ).

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